
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Descripción general
Descripción
The compound "1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one" is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating (tert-butyl) and electron-withdrawing (chloro and carbonyl) groups.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was prepared from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Similarly, compounds with tert-butylphenyl structures can be synthesized using various starting materials and catalysts, as demonstrated by the copolymerization of propylene and a polar monomer containing a tert-butylphenyl group using a zirconium-based catalyst system .
Molecular Structure Analysis
The molecular structure of compounds with tert-butylphenyl groups has been studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was solved in the monoclinic space group, providing detailed geometric parameters . These studies are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of tert-butylphenyl compounds can be influenced by the presence of substituents. For example, the presence of a chloro group can facilitate electrophilic substitution reactions, while the ketone functionality can undergo nucleophilic addition or condensation reactions. The synthesis of Chlorbis(2,4,6-tri-tert-butylphenyl)gallane and its subsequent rearrangement upon heating demonstrates the dynamic behavior of such compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylphenyl compounds are often characterized by their stability and potential for forming hydrogen bonds. The copolymers containing tert-butylphenyl units exhibited high thermooxidative stability , while the crystal structures of related compounds revealed the presence of inter- and intramolecular hydrogen bonding . Additionally, vibrational spectroscopy and molecular docking studies can provide insights into the electronic structure and potential biological activity of these compounds .
Aplicaciones Científicas De Investigación
Application in Anti-corrosion Studies
- Summary of the Application: This compound, known as Ebastine, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .
- Methods of Application or Experimental Procedures: The inhibitory performance of the Ebastine molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the Ebastine molecule was examined by SEM and AFM . Density functional theory (DFT) was employed to examine the Ebastine molecule .
- Results or Outcomes: The inhibition efficacy was observed to rise with the increment of the Ebastine concentration and diminish with growing temperature . The concept of the adsorption of Ebastine molecules on the surface of C-steel was used to explain the inhibitory behavior, which constitutes obstruction of charge and mass transfer to guard the C-steel against the offensive ions .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLQSCORMCHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396847 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-2-chloropropan-1-one | |
CAS RN |
59477-82-6 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

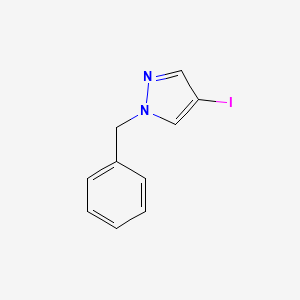
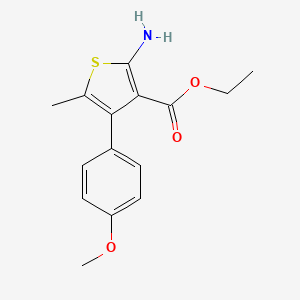
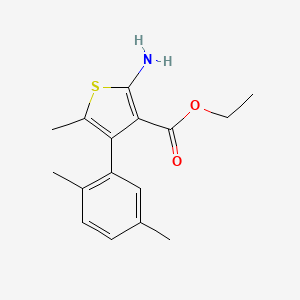
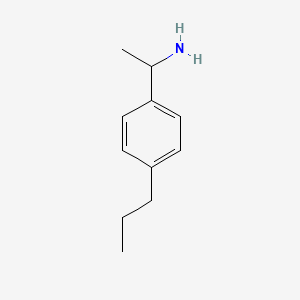
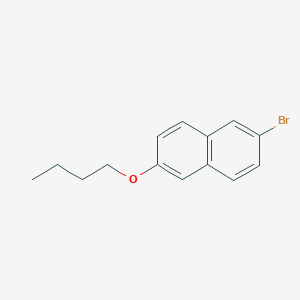

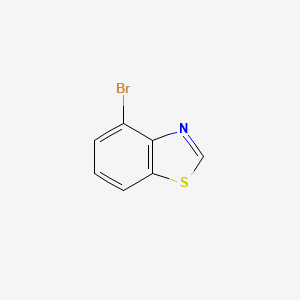
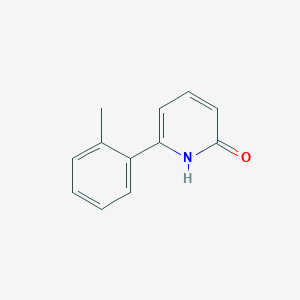

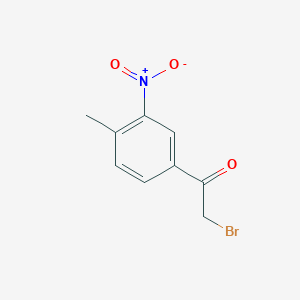
![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

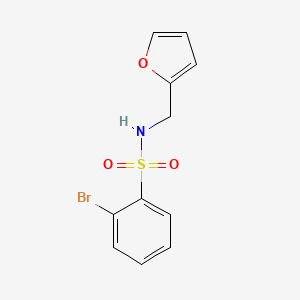
![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)